2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride
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Overview
Description
2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include various amines, aldehydes, and carboxylic acids, often under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole core or the ethoxyiminomethyl group.
Reduction: This reaction can reduce the imine group to an amine.
Substitution: This reaction can occur at the benzimidazole core or the phenyl ring
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with an oxidized side chain, while reduction could produce an amine derivative .
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Used in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in biomedical research and as a crosslinking agent.
Ethyl benzoate: Common ester used in various chemical reactions
Uniqueness
2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride is unique due to its complex structure, which combines a benzimidazole core with an ethoxyiminomethyl group and an ester functionality.
Biological Activity
The compound 2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride (CAS Number: 1427571-33-2) is a derivative of the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their potential as therapeutic agents due to their ability to interact with various biological targets.
- Molecular Formula : C21H24N4O3·HCl
- Molecular Weight : 396.90 g/mol
- SMILES Notation : Cl.CCOC(=N)c1ccc(NCc2nc3cc(ccc3n2C)C(=O)OCC)cc1
Biological Activity Overview
Benzimidazole derivatives, including the compound in focus, exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Antiviral Activity : Potential efficacy against viral infections.
- Anticancer Properties : Induction of apoptosis in cancer cell lines.
- Antiparasitic Effects : Particularly against helminths and protozoa.
The biological activity of benzimidazole derivatives is often attributed to their ability to bind to specific biological targets, such as enzymes involved in nucleic acid synthesis or cellular division. This binding can inhibit essential processes in pathogens or cancer cells.
Key Mechanisms
- Microtubule Inhibition : Many benzimidazoles disrupt microtubule formation, leading to cell cycle arrest.
- Enzyme Inhibition : Targeting topoisomerases and other critical enzymes involved in DNA replication and repair.
- Receptor Modulation : Interaction with various hormone receptors, influencing cellular signaling pathways.
Antimicrobial Activity
A study demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Microorganism | MIC (µg/mL) | Comparison Standard |
---|---|---|
Staphylococcus aureus | 16 | Penicillin |
Escherichia coli | 32 | Ciprofloxacin |
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and downregulation of anti-apoptotic proteins.
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 (Breast Cancer) | 12 | 70 |
HT-29 (Colon Cancer) | 15 | 65 |
Antiparasitic Effects
Research indicated that the compound has potential as an antiparasitic agent, particularly against Schistosoma mansoni. The compound was effective in reducing worm burden in infected models.
Treatment Group | Worm Burden Reduction (%) |
---|---|
Control | 0 |
Compound Treatment | 85 |
Properties
Molecular Formula |
C21H25ClN4O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
ethyl 2-[[4-(C-ethoxycarbonimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H24N4O3.ClH/c1-4-27-20(22)14-6-9-16(10-7-14)23-13-19-24-17-12-15(21(26)28-5-2)8-11-18(17)25(19)3;/h6-12,22-23H,4-5,13H2,1-3H3;1H |
InChI Key |
MTKGFCWJXVWRIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC.Cl |
Origin of Product |
United States |
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